molecular formula C12H20O3 B13151090 Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13151090
M. Wt: 212.28 g/mol
InChI Key: KGBRSDVARKQQIR-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxane ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate
  • 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane

Comparison: Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other spiro compounds. For instance, the presence of the dimethyl groups enhances its stability and lipophilicity, making it more suitable for certain applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-10(13)9-12(15-9)8-6-5-7-11(12,2)3/h9H,4-8H2,1-3H3

InChI Key

KGBRSDVARKQQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCCC2(C)C

Origin of Product

United States

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